Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester
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Overview
Description
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a 4-(tetradecyloxy) group and a 4-(2-methylbutyl)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which then participates in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, phenyl ester: This compound has a similar ester structure but with different substituents, leading to variations in its chemical properties and applications.
Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester: Another similar compound with different substituents, affecting its reactivity and use in research.
Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester: This compound shares some structural similarities but differs in the ester group, influencing its chemical behavior.
Uniqueness
Benzoic acid, 4-(tetradecyloxy)-, 4-(2-methylbutyl)phenyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties. These properties make it valuable in various research applications, particularly in the development of new materials and the study of biochemical pathways.
Properties
CAS No. |
100545-62-8 |
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Molecular Formula |
C32H48O3 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl] 4-tetradecoxybenzoate |
InChI |
InChI=1S/C32H48O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-25-34-30-23-19-29(20-24-30)32(33)35-31-21-17-28(18-22-31)26-27(3)5-2/h17-24,27H,4-16,25-26H2,1-3H3 |
InChI Key |
LUPNBXSIUBNAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
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